Ethyl bromofluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

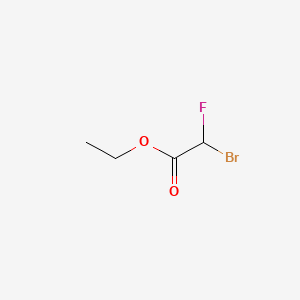

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTPIRBQGESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905152 | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-55-8, 10-35-5 | |

| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl bromofluoroacetate CAS number and properties

An In-Depth Technical Guide to Ethyl Bromofluoroacetate for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional nature—possessing an ester, a bromine atom, and a fluorine atom at the α-carbon—renders it a highly versatile and reactive building block. For researchers and professionals in drug development, this reagent serves as a powerful tool for the strategic introduction of fluorine into molecular scaffolds. The presence of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern pharmaceutical design. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its key applications and safe handling protocols.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number.

CAS Number : 401-55-8[1][2][3]

This unique identifier ensures consistency across research, procurement, and regulatory documentation. Its structural and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆BrFO₂ | [1][2][3][4] |

| Molecular Weight | 184.99 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Boiling Point | 154 °C (lit.) | [1][6] |

| Density | 1.565 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.424 (lit.) | |

| Solubility | Soluble in water | [1][7][8] |

| Linear Formula | BrCH(F)CO₂C₂H₅ | |

| IUPAC Name | ethyl 2-bromo-2-fluoroacetate | [4] |

| InChI Key | ULNDTPIRBQGESN-UHFFFAOYSA-N | |

| SMILES String | CCOC(=O)C(F)Br |

Synthesis of this compound

The preparation of this compound is a critical process for ensuring a high-purity supply for synthetic applications. While several methods exist, a common laboratory-scale approach involves the bromination of ethyl fluoroacetate. The causality behind this choice lies in the commercial availability of the starting materials and the straightforward nature of the reaction.

One documented synthesis involves the reaction of ethyl fluoroacetate with sulfuric acid.[9] This process highlights a direct and efficient pathway to the target molecule.

Illustrative Synthesis Workflow

The diagram below outlines the conceptual flow for the synthesis of this compound from its precursor, ethyl fluoroacetate.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The α-carbon, bonded to both fluorine and bromine, is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom also serves as a good leaving group. This combination makes it a valuable reagent for forming carbon-carbon bonds, particularly in reactions where a fluorinated stereocenter is desired.

The Reformatsky Reaction: A Gateway to α-Fluoro-β-hydroxy Esters

A cornerstone application of this compound is its use in the Reformatsky reaction.[10] This reaction involves the oxidative addition of a metal, typically zinc, to the carbon-bromine bond, forming an organozinc intermediate (a zinc enolate). This enolate then reacts with a carbonyl compound (an aldehyde or ketone) to form an α-fluoro-β-hydroxy ester after acidic workup.

The significance for drug development is profound: β-hydroxy acids and their derivatives are common structural motifs in biologically active molecules. The ability to introduce a fluorine atom at the α-position provides a strategic handle to modulate the acidity, hydrogen bonding capacity, and metabolic stability of the resulting compound. The reaction can be catalyzed by additives like cerium(III) chloride (CeCl₃), which often improves yields and simplifies the procedure.[10]

Caption: Key steps in the Reformatsky reaction using this compound.

Other Significant Applications

Beyond the Reformatsky reaction, this compound is employed in various other transformations:

-

Synthesis of Fluorinated Building Blocks : It serves as an intermediate for creating polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines.[1][2][7]

-

Michael Initiated Ring Closure (MIRC) : This reagent has been used to develop highly diastereoselective routes to functionalized monofluorinated cyclopropanes.

-

Green Chemistry : It can be utilized as a fluorination reagent to introduce fluorine atoms into other organic molecules, thereby enhancing their biological activity and stability.[5]

-

Pharmaceutical and Agrochemical Synthesis : Its role as a versatile intermediate is crucial in the synthesis of diverse biologically active molecules for treating diseases like cancer and viral infections, as well as in developing effective agrochemicals.[5][11]

Experimental Protocol: Catalyzed Reformatsky Reaction

To provide a practical context, the following is a representative protocol for the cerium-catalyzed Reformatsky reaction, adapted from methodologies described in the literature.[10] This protocol is self-validating in that successful product formation, verifiable by standard analytical techniques (NMR, MS), confirms the efficacy of the described steps.

Objective: To synthesize an α-fluoro-β-hydroxy ester via the reaction of this compound with a model aldehyde (e.g., benzaldehyde) using zinc and catalytic CeCl₃.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Zinc dust, activated (1.5 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), dried (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the dried CeCl₃ (0.1 eq) and activated zinc dust (1.5 eq) to a round-bottom flask containing anhydrous THF.

-

Initiation: Stir the suspension vigorously. Add a small portion (approx. 10%) of a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF. Gentle warming may be required to initiate the reaction, often indicated by a slight exotherm or bubble formation.

-

Addition: Once the reaction has initiated, add the remaining solution of the ester and aldehyde dropwise via a dropping funnel, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes unreacted zinc salts, and the bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired α-fluoro-β-hydroxy ester.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[12] Its safety profile necessitates careful planning for its use, storage, and disposal.

| Hazard Class | Statement | Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332) | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation (H315) | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation (H319) | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation (H335) | GHS07 (Exclamation Mark) |

| Flammability | Combustible liquid (H227) | No Pictogram for this classification |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]

-

Personal Protective Equipment : Wear appropriate PPE at all times, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A lab coat.

-

-

Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]

Storage and Incompatibilities

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is often 2-8°C. Keep away from heat, sparks, and open flames.[15]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15][16]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[15]

Spectroscopic Data Interpretation

Verifying the identity and purity of this compound is typically achieved through spectroscopic methods. Based on its structure, the following spectral features are expected:

-

¹H NMR : The proton nuclear magnetic resonance spectrum should exhibit a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons of the ethyl group.[17] The single proton on the α-carbon (-CHFBr) would appear as a doublet due to coupling with the adjacent fluorine atom.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the α-carbon (split by fluorine), and the two carbons of the ethyl group.

-

IR Spectroscopy : The infrared spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1710-1750 cm⁻¹.

Conclusion

This compound is a reagent of considerable value for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its capacity to serve as a compact and reactive source for introducing the α-fluoroester moiety makes it an indispensable tool. A thorough understanding of its properties, reactivity—especially in the Reformatsky reaction—and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role in advancing drug discovery and materials science.

References

- 1. This compound CAS#: 401-55-8 [m.chemicalbook.com]

- 2. Competitive this compound [401-55-8] | China Manufacturer [gmchemix.com]

- 3. This compound [oakwoodchemical.com]

- 4. Acetic acid, 2-bromo-2-fluoro-, ethyl ester | C4H6BrFO2 | CID 2733407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. 401-55-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. This compound | 401-55-8 [chemicalbook.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. Operation, Disposal and Storage of Ethyl Fluoroacetate-Sanmenxia Meile [en.meilechem.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. azom.com [azom.com]

An In-depth Technical Guide to the Structure and Utility of Ethyl Bromofluoroacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromofluoroacetate is a halogenated ester that has emerged as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a stereocenter with both bromine and fluorine substituents, imparts high reactivity and synthetic versatility.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of a fluorine atom makes it an invaluable reagent for introducing this element into target molecules, a strategy frequently employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2][3]

Part 1: Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₆BrFO₂, is a colorless to light yellow liquid noted for its fruity, pungent odor.[1][2] Its structure is characterized by an ethyl ester functional group and an α-carbon atom that is chiral, being substituted with a hydrogen, a bromine, and a fluorine atom. This unique arrangement of atoms is the source of its chemical reactivity and utility in stereoselective synthesis.

Chemical Identity

-

IUPAC Name: ethyl 2-bromo-2-fluoroacetate[4]

Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.565 g/mL at 25 °C | [7][8] |

| Boiling Point | 154 °C | [7][8] |

| Refractive Index (n20/D) | 1.424 | [7][8] |

| Storage Temperature | 2-8°C | [7] |

Molecular Structure Diagram

The 2D structure of this compound highlights the key functional groups and the chiral center.

Caption: 2D structure of this compound.

Part 2: Spectroscopic Characterization for Structural Verification

Confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the ethyl group. A doublet of doublets for the α-hydrogen, split by both the bromine and fluorine atoms. |

| ¹³C NMR | Distinct signals for the carbonyl carbon, the α-carbon (showing C-F coupling), and the two carbons of the ethyl group. |

| ¹⁹F NMR | A doublet signal for the single fluorine atom, split by the adjacent α-hydrogen. |

| Mass Spec. | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| IR Spectroscopy | A strong absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester functional group. |

Part 3: Synthesis Protocol

A common method for the preparation of this compound involves the esterification of bromofluoroacetic acid. The following is a generalized laboratory-scale protocol.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bromofluoroacetic acid and an excess of absolute ethanol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture while cooling in an ice bath. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality Note: Using excess ethanol shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield. Sulfuric acid is a standard catalyst for this transformation due to its effectiveness and low cost.

Part 4: Reactivity and Mechanistic Pathways

The high reactivity of this compound makes it an excellent reagent for various chemical transformations.[1] Its primary application is in the Reformatsky reaction, which is used to form carbon-carbon bonds.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of a metal, typically zinc, to form a β-hydroxy ester.[9] With this compound, this reaction yields valuable α-fluoro-β-hydroxy esters.[9]

Reformatsky Reaction Mechanism

Caption: Simplified mechanism of the Reformatsky reaction.

Mechanistic Insight: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc intermediate, known as a Reformatsky reagent. This reagent is a nucleophile that adds to the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final α-fluoro-β-hydroxy ester. The presence of catalytic amounts of cerium(III) chloride (CeCl₃) has been shown to improve yields and simplify the procedure.[9]

Part 5: Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

-

Pharmaceutical Synthesis: It serves as a precursor for a wide range of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[2] The introduction of the fluoromethyl group can significantly alter the electronic properties and metabolic stability of a drug molecule.

-

Agrochemicals: In the agrochemical industry, it is used to synthesize advanced pesticides and herbicides where the fluorine atom enhances the biological activity and stability of the final product.[1]

-

Green Chemistry: It is also utilized as a fluorinating agent in environmentally friendly synthesis methods, allowing for the direct introduction of fluorine into organic molecules.[2]

Part 6: Safety and Handling

This compound is a combustible and hazardous chemical that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[10][12]

-

Handling: Avoid breathing vapors and prevent contact with skin and eyes.[11][12] Keep away from heat, sparks, and open flames.[10][13]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[10][13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10][11] If on skin, wash off immediately with soap and plenty of water.[11] If inhaled, move to fresh air.[11] Seek medical attention in all cases of exposure.

Conclusion

This compound is a synthetically valuable reagent with a unique structure that enables the creation of complex, fluorinated molecules. Its well-defined reactivity, particularly in the Reformatsky reaction, provides a reliable method for constructing key structural motifs found in many pharmaceuticals and agrochemicals. A thorough understanding of its structure, properties, and safe handling is essential for any researcher or scientist looking to leverage its potential in organic synthesis and drug development.

References

- 1. This compound [401-55-8] Application [gmchemix.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic acid, 2-bromo-2-fluoro-, ethyl ester | C4H6BrFO2 | CID 2733407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 溴氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 溴氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 401-55-8 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

Synthesis and characterization of Ethyl bromofluoroacetate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Bromofluoroacetate

Abstract

This compound is a pivotal reagent in modern organic synthesis, serving as a versatile building block for the introduction of the valuable fluoromethyl group into a wide array of molecular architectures. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the strategic incorporation of fluorine can profoundly modulate the biological activity, metabolic stability, and pharmacokinetic properties of active compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this essential synthetic intermediate.

Strategic Importance in Fluorine Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically influence a molecule's lipophilicity, pKa, and conformation. This compound (EBFA) is a highly effective reagent for introducing the CHFCOOEt moiety, which can be further elaborated into diverse functional groups. It is most famously employed in the Reformatsky reaction to generate α-fluoro-β-hydroxy esters, which are key precursors to a variety of bioactive molecules.[2][4][5][6]

Synthesis and Purification

The most reliable and widely adopted laboratory-scale synthesis of this compound involves the α-bromination of ethyl fluoroacetate. This process requires careful control of reaction conditions to ensure high yield and purity.

Underlying Principle: Enolate Chemistry

The synthesis hinges on the generation of an enolate from ethyl fluoroacetate, which is then trapped by an electrophilic bromine source. The presence of the α-fluorine atom increases the acidity of the α-proton, facilitating enolate formation. However, the reaction must be managed carefully to prevent side reactions, such as polybromination or decomposition.

Detailed Experimental Protocol: Synthesis

Reagents & Equipment:

-

Ethyl fluoroacetate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble the dry glassware and purge the system with an inert gas. In the three-neck flask, dissolve ethyl fluoroacetate in the inert solvent (e.g., CCl₄).

-

Initiation: Add a catalytic amount of the radical initiator (AIBN).

-

Bromination: Gently heat the mixture to reflux. Slowly add a solution or slurry of N-Bromosuccinimide (NBS) in the same solvent via the dropping funnel over a period of 1-2 hours. The causality for using NBS is its ability to provide a low, steady concentration of bromine, minimizing side reactions compared to the direct addition of liquid bromine.

-

Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a yellowish liquid.

Detailed Experimental Protocol: Purification

The crude this compound must be purified to remove unreacted starting materials and byproducts. The standard method is fractional distillation under reduced pressure.

Equipment:

-

Distillation apparatus with a fractionating column (e.g., Vigreux column)

-

Vacuum pump and pressure gauge

-

Heating mantle and stirrer

-

Receiving flasks cooled in an ice bath

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Distillation: Heat the crude product gently under reduced pressure. The use of a vacuum is critical as this compound can decompose at its atmospheric boiling point (approx. 154°C).[7]

-

Fraction Collection: Discard the initial low-boiling forerun. Collect the product fraction at the appropriate boiling point and pressure.

-

Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation.

Synthesis & Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Spectroscopic Analysis

| Technique | Expected Observations and Rationale |

| ¹H NMR | δ ~4.3 ppm (dq, 2H, -OCH₂CH₃): Quartet due to coupling with the methyl protons and a doublet from the three-bond coupling to the fluorine atom. δ ~6.5 ppm (d, 1H, -CHFBr): A doublet with a large coupling constant (²JH-F ≈ 48-50 Hz) is the most characteristic signal, confirming the H-C-F connectivity. δ ~1.3 ppm (t, 3H, -OCH₂CH₃): A standard triplet for the methyl group. |

| ¹³C NMR | δ ~165 ppm (d, C=O): The carbonyl carbon appears as a doublet due to two-bond coupling with fluorine (²JC-F). δ ~80 ppm (d, CHFBr): The carbon directly attached to fluorine shows a very large one-bond coupling constant (¹JC-F > 200 Hz), which is definitive proof of the C-F bond. δ ~63 ppm (-OCH₂CH₃): Methylene carbon of the ethyl group. δ ~14 ppm (-OCH₂CH₃): Methyl carbon of the ethyl group. |

| ¹⁹F NMR | δ ~ -150 to -170 ppm (d): A single doublet is expected, with the splitting arising from the two-bond coupling to the alpha-proton (²JF-H ≈ 48-50 Hz). This provides unambiguous confirmation of the CHF group. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 184 and 186 with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8] This isotopic signature is a powerful diagnostic tool. Fragmentation: Common fragments include the loss of the ethoxy group (-OC₂H₅) and bromine. |

| IR Spec. | ~1750-1770 cm⁻¹: Strong, sharp absorption corresponding to the C=O (ester) stretch. The electron-withdrawing halogens shift this to a higher wavenumber compared to a typical alkyl ester. ~1000-1100 cm⁻¹: Strong absorption from the C-F bond stretch. |

Chromatographic Analysis

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the preferred method for assessing the purity of the final product. A sharp, single peak indicates high purity, while the presence of other peaks would signify starting material or byproducts.

Characterization Workflow

This diagram outlines the systematic process for analytical validation of the synthesized compound.

Caption: A logical workflow for the analytical characterization of this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is toxic, combustible, and causes irritation to the skin, eyes, and respiratory system.[9][10] It is harmful if swallowed, inhaled, or absorbed through the skin.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

-

Handling: Use only in well-ventilated areas and keep away from ignition sources.[10][12] Grounding procedures should be followed to prevent static discharge.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

Key Synthetic Applications: The Reformatsky Reaction

A primary application of this compound is in the cerium-catalyzed Reformatsky reaction.[4][5][13] This reaction provides an efficient pathway to synthesize α-fluoro-β-hydroxy esters, which are valuable intermediates in drug discovery.

Reaction Scheme: this compound reacts with an aldehyde or ketone in the presence of activated zinc. The addition of a catalytic amount of cerium(III) chloride (CeCl₃) has been shown to significantly improve reaction yields and simplify the procedure.[4][13] The reaction forms a zinc enolate intermediate, which then adds to the carbonyl compound. Subsequent acidic work-up yields the target α-fluoro-β-hydroxy ester. This methodology is a powerful tool for creating complex fluorinated molecules from simpler precursors.[5][6]

Conclusion

This compound is an indispensable reagent for synthetic chemists, particularly those in the fields of medicinal and materials chemistry. Its successful synthesis via radical bromination and subsequent purification by vacuum distillation yields a high-purity product. Thorough characterization using a suite of modern analytical techniques—NMR, MS, IR, and GC—is paramount to ensuring its quality and suitability for downstream applications. Proper adherence to safety and handling protocols is mandatory. The utility of this compound, especially in powerful C-C bond-forming reactions like the Reformatsky reaction, solidifies its status as a high-value tool for accessing novel fluorinated chemical entities.

References

- 1. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Innovative application of ethyl difluorobromoacetate in the chemical industry-News-Changzhou Jiayuan Chemical Co., Ltd [en.czjyhg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 401-55-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Catalyzed Reformatsky reactions with this compound for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Bromofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromofluoroacetate (CAS No. 401-55-8) is a halogenated ester of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility as a building block for introducing fluorine atoms into molecular scaffolds makes a thorough understanding of its structural characteristics paramount.[3] This guide provides a detailed analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its unambiguous identification and application in research and development.

Molecular Structure and Spectroscopic Overview

The structure of this compound, C₄H₆BrFO₂, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a chiral center at the α-carbon, bearing a bromine, a fluorine, and a hydrogen atom, adds a layer of complexity to its NMR spectra.

References

A Senior Application Scientist's Guide to Ethyl Bromofluoroacetate: Sourcing, Handling, and Key Synthetic Applications

Executive Summary

Ethyl bromofluoroacetate (CAS No. 401-55-8) is a pivotal reagent in modern medicinal and agrochemical research. As a versatile fluorinated building block, it provides a direct and efficient route for introducing the monofluoromethyl group into complex molecules, a strategy frequently employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide offers an in-depth analysis of its commercial availability, provides critical insights into safe handling and procurement, and details its primary application in the Reformatsky reaction, complete with a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven understanding of how to source and effectively utilize this valuable synthetic tool.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating biological activity.[1][2] this compound serves as a key electrophilic building block for this purpose. It is a halogenated acetic acid ester that enables the diastereoselective construction of carbon-carbon bonds, leading to the formation of α-fluoro-β-hydroxy esters and other valuable intermediates.[3][4][5] Its high reactivity and utility in forming crucial structural motifs make it an indispensable reagent in the synthesis of complex bioactive molecules, from antiviral and anticancer agents to novel materials.[2][6]

Physicochemical Properties and Commercial Specifications

Before procurement, a thorough understanding of the reagent's properties is essential. The data presented below is consolidated from leading chemical suppliers and provides the foundational knowledge for handling, storage, and reaction setup.[7][8][9]

| Property | Value | Significance in Practice |

| CAS Number | 401-55-8 | The universal identifier for ensuring correct compound sourcing. |

| Molecular Formula | C₄H₆BrFO₂ | Used for calculating molar quantities and reaction stoichiometry. |

| Molecular Weight | 184.99 g/mol | Critical for accurate mass-based measurements. |

| Appearance | Colorless to pale yellow transparent liquid | Visual inspection can be a first-pass indicator of purity or degradation. |

| Boiling Point | ~154 °C | Informs decisions on purification by distillation and reaction temperature limits. |

| Density | ~1.565 g/mL at 25 °C | Necessary for accurate volume-based measurements. |

| Refractive Index (n20/D) | ~1.424 - 1.425 | A quick physical constant check for quality control against a known standard. |

| Typical Purity | ≥97.0% (GC) | The most common specification; higher purities are available for sensitive applications. |

Commercial Availability & Major Suppliers

This compound is readily available from a range of chemical suppliers, catering to needs from academic research (gram-scale) to industrial production (multi-kilogram scale). When selecting a supplier, researchers should prioritize transparency in documentation (Certificate of Analysis, SDS), consistency in quality, and reliable stock levels.

| Supplier | Typical Purity Offered | Scale of Supply | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Research & Bulk | A major global distributor with extensive technical documentation. |

| Alfa Chemistry | 98% | Research & Industrial Production | ISO 9001:2015 certified supplier.[10] |

| Oakwood Chemical | 97% | Research & Bulk | Provides detailed specifications and technical information.[7] |

| Matrix Scientific | 97% | Research & Bulk | Offers various packaging sizes from grams to kilograms.[8] |

| GM Chemical | ≥98.0% | Industrial Scale | Specializes in industrial-scale supply with detailed specifications.[9] |

Procurement and Safe Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety and handling procedures. This compound is classified as a toxic and combustible liquid, requiring meticulous care.[11]

Upon receipt, always quarantine the material until it is verified.

-

Documentation Review: Cross-reference the Certificate of Analysis (CoA) with the specifications listed in Section 2. Pay close attention to the purity determined by Gas Chromatography (GC) and any listed impurities.

-

Visual Inspection: Check for a clear, colorless to pale yellow liquid. Any significant deviation, such as dark coloration or the presence of solids, may indicate degradation and should be investigated.

-

Container Integrity: Ensure the container seal has not been compromised during transit.

This compound is classified under UN 2810, "TOXIC LIQUIDS, ORGANIC, N.O.S."[9][11] Adherence to the following is mandatory:

-

Engineering Controls: All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12] An eyewash station and safety shower must be immediately accessible.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[11]

-

Dispensing: Use spark-proof tools and ground/bond containers when transferring large quantities to prevent static discharge, which could be an ignition source.[12][13]

-

Spill Response: In case of a spill, absorb with an inert material like sand or vermiculite. Do not use combustible materials.[11]

Proper storage is crucial for maintaining the reagent's integrity.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11][12]

-

Container: Keep the container tightly sealed to prevent moisture ingress and evaporation.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[11]

Core Application: The Reformatsky Reaction

The primary synthetic utility of this compound is in the Reformatsky reaction.[14] This organozinc-mediated reaction involves the addition of an α-halo ester to a carbonyl compound (aldehyde or ketone) to produce a β-hydroxy ester.[15] The resulting α-fluoro-β-hydroxy esters are highly valuable precursors for pharmaceuticals.[3][4][5]

Causality: The genius of the Reformatsky reaction lies in its ability to form the organozinc reagent (the Reformatsky enolate) in situ in the presence of the carbonyl electrophile. This circumvents the issue of the highly basic enolate pre-formation required in a traditional aldol reaction, which would be incompatible with many sensitive functional groups.

Recent advancements have shown that using catalytic amounts of cerium(III) chloride (CeCl₃) can significantly improve reaction yields and simplify the overall procedure.[3][4][5] The CeCl₃ acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the organozinc reagent.

Caption: Procurement and Quality Control Workflow.

Caption: Simplified Reformatsky Reaction Pathway.

Field-Validated Experimental Protocol: CeCl₃-Catalyzed Reformatsky Reaction

This protocol is adapted from validated procedures in peer-reviewed literature and represents a reliable method for synthesizing α-fluoro-β-hydroxy esters.[3][4]

Objective: To synthesize an α-fluoro-β-hydroxy ester from a model ketone (e.g., acetophenone) and this compound.

Materials:

-

This compound (1.2 eq)

-

Acetophenone (1.0 eq)

-

Activated Zinc dust (<10 micron, 1.5 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.04 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

Reactor Setup: Under a dry nitrogen atmosphere, add activated zinc dust and CeCl₃·7H₂O to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Reagent Addition: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of the ketone and this compound in anhydrous THF.

-

Initiation: Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction (an exothermic response is often observed).

-

Reaction: Once initiated, add the remainder of the solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture vigorously at room temperature for 0.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction flask in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl to dissolve the unreacted zinc and zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is a diastereomeric mixture of α-fluoro-β-hydroxy esters. Purify via flash column chromatography on silica gel to obtain the pure product.[3][5]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its commercial availability is robust, though sourcing should always be paired with stringent quality control and an uncompromising commitment to safety. By understanding its core reactivity, particularly in the context of the catalyzed Reformatsky reaction, researchers can confidently and efficiently construct complex, fluorinated molecules poised to address significant scientific challenges.

References

- 1. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalyzed Reformatsky reactions with this compound for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [401-55-8] Application [gmchemix.com]

- 7. This compound [oakwoodchemical.com]

- 8. 401-55-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. Competitive this compound [401-55-8] | China Manufacturer [gmchemix.com]

- 10. This compound suppliers USA [americanchemicalsuppliers.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl Bromofluoroacetate for Research Applications

This guide provides a comprehensive framework for the safe handling, use, and emergency management of ethyl bromofluoroacetate (CAS No. 401-55-8) in a research and development setting. As a valuable reagent in organic synthesis, particularly for the introduction of fluorinated moieties, its safe manipulation is paramount.[1][2] This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, empowering researchers to build a self-validating system of safety awareness and practice.

Compound Profile and Physicochemical Characteristics

A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These properties dictate its behavior in the laboratory environment, from storage and handling to its potential for dispersal in an accidental release.

| Property | Value | Source |

| CAS Number | 401-55-8 | [3][4] |

| Molecular Formula | C4H6BrFO2 | [1][4] |

| Molecular Weight | 184.99 g/mol | [1] |

| Appearance | Clear yellow liquid | [1][3][4] |

| Odor | Vinegar-like | [3][4] |

| Boiling Point | 154 °C (309.2 °F) | [1][3][4] |

| Density | 1.565 g/mL at 25 °C | [1][2] |

| Flash Point | 70 - 71 °C (158 - 160 °F) - Closed Cup | [3][4][5] |

| Water Solubility | Soluble | [1][2] |

The relatively high boiling point suggests a low vapor pressure at room temperature, but its designation as a combustible liquid with a flash point of ~71°C necessitates the strict exclusion of ignition sources during handling and storage.[3][4][5]

Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is critical for appreciating the potential routes of exposure and the associated health effects.

| Hazard Class | GHS Category | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227 | Combustible liquid |

(Data synthesized from multiple sources[4][5])

Expert Insight: The "Category 4" acute toxicity designation indicates that significant adverse health effects, potentially including lethality, can occur from exposure via ingestion, skin contact, or inhalation.[5] The primary health risks are irritation to the skin, eyes, and respiratory system.[4][5] It is crucial to note that the full toxicological profile of this compound has not been completely investigated.[3][4] This lack of comprehensive data demands a more conservative approach to safety, assuming the potential for unknown long-term health effects.

A Systematic Approach to Exposure Control

Effective chemical safety relies on a multi-layered strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones, with Personal Protective Equipment (PPE) always serving as the final barrier.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Primary Barrier

Engineering controls are designed to physically isolate the researcher from the chemical hazard. Due to the inhalation and irritant risks of this compound, these are the most critical component of safe handling.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow captures vapors at the source, preventing them from entering the laboratory atmosphere and protecting the user from respiratory exposure.[4]

-

Emergency Facilities: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[3][4] Their availability is crucial for rapid decontamination in the event of an accidental splash, which can significantly mitigate the severity of skin or eye irritation.

Administrative Controls: Standard Operating Procedures (SOP)

Administrative controls are the work practices and procedures that reduce the risk of exposure. A well-defined SOP is a self-validating system that ensures consistency and safety.

SOP: Handling this compound in a Research Setting

-

Pre-Handling Review:

-

Review this guide and the manufacturer's SDS.

-

Confirm the chemical fume hood is operational and has a valid certification.

-

Verify the location and functionality of the nearest eyewash station and safety shower.

-

Assemble all necessary PPE before approaching the chemical storage area.

-

-

Preparation and Weighing:

-

Don all required PPE (see Section 3.3).

-

Place all necessary apparatus, including a sealed waste container, inside the fume hood.

-

Retrieve the chemical from its designated storage location. Store it away from strong oxidizing agents, acids, bases, and reducing agents.[3][4]

-

Perform all transfers and measurements within the fume hood to contain any vapors or minor drips.

-

-

Reaction and Work-Up:

-

Keep the container tightly sealed when not in use.[4]

-

Ensure reaction vessels are adequately vented or equipped with pressure-relief mechanisms, as containers may explode when heated.[3][4]

-

Maintain a clean workspace, immediately absorbing any small drips with an inert material like sand or silica gel.[3]

-

-

Decontamination and Disposal:

-

Decontaminate all surfaces within the fume hood after the procedure is complete.

-

Dispose of contaminated materials, including gloves and absorbent pads, in a properly labeled, sealed hazardous waste container.[3]

-

Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves and completing the work.[3]

-

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is used to protect the body when engineering and administrative controls cannot completely eliminate the risk of exposure. The selection of appropriate PPE is critical.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or EN166) and a face shield.[3][5] | Protects against splashes that cause serious eye irritation (H319). A face shield provides an additional layer of protection for the entire face. |

| Skin Protection | Nitrile or other chemically resistant gloves. A lab coat. | Prevents direct contact, which can cause skin irritation (H315) and systemic harm (H312). Gloves must be inspected for integrity before each use.[4][6] |

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. For emergencies or spill cleanup where vapor concentrations are unknown, a NIOSH-approved respirator with a type ABEK (EN14387) filter is necessary.[3][5] | Protects against inhalation of harmful vapors (H332) that cause respiratory irritation (H335). |

Emergency Procedures: A Protocol for Rapid Response

Preparedness is key to managing chemical emergencies effectively. All personnel must be trained on these procedures.

Caption: Workflow for responding to a chemical exposure event.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[4]

Accidental Release Protocol (Small-Scale Laboratory Spill)

-

Evacuate and Alert: Alert personnel in the immediate area.

-

Control Ignition Sources: Remove all sources of heat, sparks, and flames.[3][4]

-

Ventilate: Ensure the fume hood is operating.

-

Contain: Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3][4]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Important: Do not allow the spilled material or cleanup materials to enter drains or surface water.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][4] Water mist can be used to cool heated containers.[3]

-

Key Hazards: This material is combustible and its containers may explode when heated.[3][4] Fire will produce toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3][4] The formation of HF is a particularly severe hazard.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

References

The Genesis of a Double-Edged Sword: A Technical Guide to the Discovery and History of Fluorinated Acetic Acid Esters

Abstract

The introduction of a single fluorine atom into an organic molecule can dramatically alter its biological properties, a principle that lies at the heart of modern drug discovery and agrochemical development. This guide provides a comprehensive technical overview of the discovery and history of fluorinated acetic acid esters, a class of compounds that perfectly encapsulates the profound impact of fluorine chemistry. We will traverse the journey from their natural origins as potent toxins to their synthesis in the laboratory and their eventual role as versatile building blocks in synthetic chemistry. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the experimental logic and synthetic evolution that have shaped our understanding and application of these remarkable molecules.

Nature's Warning: The Natural Occurrence and Potent Toxicity of Fluoroacetates

The story of fluorinated acetic acid esters begins not in a laboratory, but in the ecosystems of Australia, Brazil, and Africa, where over 40 species of plants have evolved to produce fluoroacetate as a powerful defense mechanism against herbivores.[1][2][3] The conjugate base of fluoroacetic acid, fluoroacetate, is a colorless and odorless crystalline solid that is readily soluble in water.[1] Its unassuming appearance belies its extreme toxicity to mammals and insects.[4]

The poisonous properties of these plants were recognized long before the chemical culprit was identified. As early as 1904, settlers in Sierra Leone were using extracts from Chailletia toxicaria to poison rats.[5] However, it was not until 1944 that the toxic principle of the South African plant "gifblaar" (Dichapetalum cymosum) was isolated and identified as fluoroacetic acid by Marais.[1][2] Some plants, like the seeds of Dichapetalum braunii, can contain astonishingly high levels of fluoroacetate, up to 8000 mg/kg.[2]

The mechanism of fluoroacetate's toxicity is a classic example of "lethal synthesis," a term coined by Sir Rudolph Peters.[6][7][8] Fluoroacetate itself is not inherently toxic. However, due to its structural similarity to acetate, it is readily converted in the body to fluoroacetyl-CoA.[5][9] This imposter molecule then enters the Krebs cycle, where citrate synthase catalyzes its condensation with oxaloacetate to form fluorocitrate.[5][9] Fluorocitrate then binds tightly to and inhibits aconitase, a crucial enzyme in the Krebs cycle, leading to a shutdown of cellular respiration and a cascade of toxic effects, including citrate accumulation, ATP depletion, and ultimately, cell death.[3][5][9][10][11] This potent mechanism of action led to the development of sodium fluoroacetate, commercially known as Compound 1080, as a highly effective but controversial rodenticide.[1][5][11][12]

The Dawn of Synthetic Organofluorine Chemistry: Frédéric Swarts and the First Synthesis

While nature had long mastered the art of producing fluoroacetate, its synthesis in the laboratory marked a pivotal moment in the history of organofluorine chemistry. The credit for this achievement goes to the Belgian chemist Frédéric Swarts. In 1896, Swarts accomplished the first synthesis of fluoroacetic acid, opening the door to the systematic study of organofluorine compounds.[1][2]

Swarts's pioneering work was not limited to a single compound. He developed a general method for introducing fluorine into organic molecules, now famously known as the Swarts reaction .[13] Recognizing the extreme reactivity of elemental fluorine, which often led to violent and uncontrollable reactions, Swarts devised a milder approach based on halogen exchange.[13][14] He demonstrated that organic halides could be converted to their corresponding fluorides by treatment with inorganic fluorides, particularly antimony trifluoride (SbF₃).[13] This method proved to be a robust and versatile tool for the synthesis of a wide range of organofluorine compounds, including the first chlorofluorocarbons (CFCs).[13][14][15][16]

The initial synthesis of fluoroacetic acid by Swarts involved the reaction of methyl iodoacetate with silver fluoride, followed by hydrolysis of the resulting ester.[1] An alternative route involved the reaction of methyl chloroacetate with potassium fluoride.[1] These early methods, while groundbreaking, laid the foundation for more efficient and scalable synthetic protocols that would be developed in the decades to come.

The Evolution of Synthesis: From Halogen Exchange to Modern Methodologies

The initial syntheses of fluoroacetic acid and its esters were crucial proofs of concept, but for these compounds to become widely accessible for research and industrial applications, more practical and efficient synthetic methods were needed. The core challenge remained the controlled introduction of the highly electronegative fluorine atom.

Halogen Exchange (Halex) Reactions: The Workhorse of Fluoroacetate Synthesis

The halogen exchange (Halex) reaction, pioneered by Swarts, remains a cornerstone for the industrial production of fluoroacetic acid esters. The most common starting material is an ester of chloroacetic acid, such as ethyl chloroacetate.[17][18]

Typical Protocol for Ethyl Fluoroacetate Synthesis via Halogen Exchange:

-

Reactant Preparation: Dry potassium fluoride (KF) is essential for the reaction to proceed efficiently, as water can deactivate the fluoride source. The ethyl chloroacetate should be of high purity.

-

Solvent Selection: Aprotic polar solvents are typically used to enhance the nucleophilicity of the fluoride ion. Common choices include sulfolane or acetamide, which is heated to remove residual water before the reactants are added.[17][19]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 110-160°C) with vigorous stirring to ensure good mixing of the heterogeneous mixture.[17]

-

Product Isolation: The product, ethyl fluoroacetate, is more volatile than the starting material and can be distilled directly from the reaction mixture.[17] Further purification is achieved by fractional distillation.[17]

The causality behind these choices is clear: the use of a polar aprotic solvent enhances the reactivity of the fluoride anion, while the elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur. The distillation-based purification is a practical and scalable method for isolating the desired product.

Experimental Workflow for Halex Synthesis of Ethyl Fluoroacetate

Caption: Workflow for the synthesis of ethyl fluoroacetate via halogen exchange.

Trifluoroacetic Acid Esters: Expanding the Synthetic Toolkit

While monofluoroacetic acid esters are primarily known for their toxicity, their polyfluorinated counterparts, particularly trifluoroacetic acid (TFA) and its esters, have become indispensable reagents in organic synthesis.[20][21] Trifluoroacetic acid was first prepared by Swarts in 1922 and is recognized as one of the strongest organic acids.[13]

The synthesis of trifluoroacetic acid esters can be achieved through several routes, including the direct esterification of trifluoroacetic acid with an alcohol.[22] However, this reaction often requires a strong mineral acid catalyst and can be complicated by the formation of an azeotrope with water.[21][22]

A more innovative approach involves the use of liquid hydrofluoric acid (HF) as both a catalyst and a solvent.[22][23] In this process, trifluoroacetic acid and an alcohol are mixed in liquid HF, leading to the formation of the corresponding ester. A key advantage of this method is that the resulting ester is often immiscible with the HF, allowing for simple separation by decantation, thus avoiding a complex distillation process.[22][23]

More recent methods for the synthesis of trifluoroacetic acid esters involve the use of trifluoroacetyl fluoride with an alcohol in the presence of potassium fluoride.[24]

Applications in Drug Discovery and Agrochemicals: The Modern Legacy

The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced bioavailability, and altered acidity—have made fluorinated acetic acid esters valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[25][26]

-

Pharmaceuticals: Ethyl fluoroacetate and its derivatives are used as building blocks for a variety of active pharmaceutical ingredients (APIs).[25] They are key intermediates in the synthesis of anticancer drugs like 5-fluorouracil and its derivatives, as well as various antibacterial agents.[18] The introduction of a fluorine atom can significantly improve the pharmacokinetic profile of a drug molecule.[25]

-

Agrochemicals: The agrochemical industry has long utilized fluoroacetate derivatives in the design of potent pesticides and herbicides.[25] Ethyl fluoroacetate serves as a precursor for fluorinated insecticides and rodenticides where the fluorine atom enhances target specificity and environmental persistence.[25]

-

Specialty Chemicals: Beyond life sciences, fluorinated acetic acid esters are used to create fluorinated solvents, high-performance lubricants, and advanced coatings that impart desirable properties like hydrophobicity and chemical resistance.[25]

Conclusion: From Toxin to Tool

The journey of fluorinated acetic acid esters is a compelling narrative of scientific discovery and technological innovation. From their origins as potent natural toxins, these compounds have been tamed and transformed through the ingenuity of chemists like Frédéric Swarts. The development of robust synthetic methodologies has made these valuable molecules readily available, paving the way for their widespread application in fields as diverse as medicine, agriculture, and materials science. The story of fluorinated acetic acid esters serves as a powerful reminder of how a deep understanding of chemical principles can unlock the potential of even the most formidable natural products, turning them from a threat into an indispensable tool for human advancement.

References

- 1. Fluoroacetic acid: chemical formula, toxicity, occurrence in nature [antropocene.it]

- 2. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. Fluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 6. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fluoridealert.org [fluoridealert.org]

- 8. EFFECT OF FLUOROACETIC ACID AND ALLIED FLUOROANALOGUES ON GROWTH OF ESCHERICHIA COLI I. : Pattern of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. encyclopedia.com [encyclopedia.com]

- 14. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 15. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 16. Frédéric Swarts - Wikiwand [wikiwand.com]

- 17. Ethyl fluoroacetate supplier: Ethyl fluoroacetate preparation processes and methods-Sanmenxia Meile [en.meilechem.com]

- 18. CN104292104A - Method and device for preparing methyl fluoroacetate - Google Patents [patents.google.com]

- 19. Ethyl fluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 22. EP0210935A1 - Process for the preparation of esters of trifluoroacetic acid or trichloroacetic acid - Google Patents [patents.google.com]

- 23. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters - Google Patents [patents.google.com]

- 24. CN104387272B - Preparation method of trifluoroacetic acid ester - Google Patents [patents.google.com]

- 25. marketpublishers.com [marketpublishers.com]

- 26. New Fluoro-organic Molecular Synthesis Strategy to Expand Drug Development - Fluoropharm [fluoropharm.com]

Theoretical studies on Ethyl bromofluoroacetate reactivity

An In-depth Technical Guide to the Theoretical Reactivity of Ethyl Bromofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EBFA) is a pivotal reagent in modern synthetic chemistry, valued for its role in introducing fluorinated moieties into complex molecules. Understanding its reactivity on a fundamental level is critical for optimizing existing synthetic routes and designing novel transformations. This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the reactivity of EBFA. We will delve into its electronic structure, explore the calculated mechanisms of its most significant reactions—namely nucleophilic substitution and the Reformatsky reaction—and discuss the profound influence of solvent effects. By integrating computational data with experimental observations, this document aims to provide researchers with a robust framework for predicting and controlling the chemical behavior of this versatile building block.

Introduction: The Significance of this compound and Theoretical Inquiry

This compound, with its unique combination of bromine and fluorine atoms on the α-carbon, presents a fascinating case study in chemical reactivity. The presence of these two different halogens, along with the ester functionality, imparts a distinct electronic character that governs its behavior in chemical reactions. In pharmaceutical and agrochemical development, the incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. EBFA serves as a key precursor for creating α-fluoro-β-hydroxy esters and other valuable fluorinated compounds.[1]

While empirical, lab-based experimentation remains the cornerstone of chemical synthesis, theoretical and computational chemistry has emerged as an indispensable partner.[2] By employing methods like Density Functional Theory (DFT), we can model molecular structures, visualize orbitals, and calculate the energy landscapes of reaction pathways.[3][4] This in silico approach allows us to probe transient species like transition states, which are often impossible to observe directly, providing deep mechanistic insights that guide experimental design and rationalize observed outcomes.[5] This guide will bridge the gap between computational theory and practical application for EBFA.

Computational Methodology: The Theoretical Toolkit

To accurately model the reactivity of EBFA, a robust computational strategy is essential. The primary tool for such investigations is Density Functional Theory (DFT) , which offers a favorable balance between computational cost and accuracy for organic molecules.

A typical computational protocol involves:

-

Functional and Basis Set Selection: A common and effective choice is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p). This combination reliably captures both the geometric and electronic properties of the system.

-

Geometry Optimization: All structures, including reactants, products, and transition states, are fully optimized to find their lowest energy conformation on the potential energy surface.

-

Frequency Calculations: These are performed to characterize the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Solvent Modeling: Chemical reactions are rarely performed in the gas phase.[6] To simulate condensed-phase conditions, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. These models treat the solvent as a continuous medium with a defined dielectric constant, accounting for its stabilizing or destabilizing effects on charged or polar species.[7][8]

Diagram 1: General Workflow for a Computational Reactivity Study

A typical workflow for investigating reaction mechanisms using computational chemistry.